N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
“N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide” is a chemical compound with the molecular formula C14H14N6O3 . It has a molecular weight of 314.30 g/mol . The compound is also known by its synonyms AKOS026694712 and F6524-5645 .
Molecular Structure Analysis
The molecular structure of this compound includes a [1,2,4]triazolo[4,3-b]pyridazin-3-yl group attached to a 4-oxo-4H-chromene-2-carboxamide group via a methylene bridge . The InChI string representation of the molecule is "InChI=1S/C14H14N6O3/c1-2-23-13-6-4-10-17-18-11 (20 (10)19-13)8-16-14 (22)9-3-5-12 (21)15-7-9/h3-7H,2,8H2,1H3, (H,15,21) (H,16,22)" .Physical and Chemical Properties Analysis
The compound has several computed properties. It has a molecular weight of 314.30 g/mol, an XLogP3-AA of -0.8, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, a rotatable bond count of 5, an exact mass of 314.11273833 g/mol, a monoisotopic mass of 314.11273833 g/mol, a topological polar surface area of 111 Ų, a heavy atom count of 23, and a complexity of 535 .Scientific Research Applications
Antiproliferative Activity
Compounds incorporating [1,2,4]triazolo[4,3-b]pyridazine and chromene moieties have been synthesized and evaluated for their antiproliferative activities against endothelial and tumor cells. These compounds were designed to inhibit cell proliferation, making them potential candidates for anticancer research. The shift from benzamidine compounds to triazolopyridazine derivatives exemplifies the search for more effective therapeutic agents with specific biological targets (Ilić et al., 2011).
Antimicrobial Evaluation
Thienopyrimidine derivatives, structurally related to triazolopyridazines, have demonstrated pronounced antimicrobial activity. This highlights the potential of such compounds in addressing bacterial and fungal infections, suggesting that similar structures could possess effective antimicrobial properties (Bhuiyan et al., 2006).
Alzheimer's Disease Research
Chromenone compounds linked to triazole rings have been synthesized and evaluated for their potential in treating Alzheimer's disease. Certain derivatives showed promising anti-acetylcholinesterase activity and neuroprotective effects, which are crucial for managing Alzheimer's disease symptoms (Saeedi et al., 2017).
Mechanism of Action
Target of Action
The primary target of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide Similar compounds have been found to interact with cell division proteins such as zipa . ZipA is an essential cell division protein that stabilizes the FtsZ protofilaments by cross-linking them and serves as a cytoplasmic membrane anchor for the Z ring .
Biochemical Pathways
The specific biochemical pathways affected by This compound Given its potential interaction with cell division proteins, it might influence the cell division process .
Result of Action
The molecular and cellular effects of This compound Based on its potential interaction with cell division proteins, it might influence the cell division process .
Properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4/c1-2-26-17-8-7-15-20-21-16(23(15)22-17)10-19-18(25)14-9-12(24)11-5-3-4-6-13(11)27-14/h3-9H,2,10H2,1H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPYJHGHUIVPMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=CC(=O)C4=CC=CC=C4O3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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